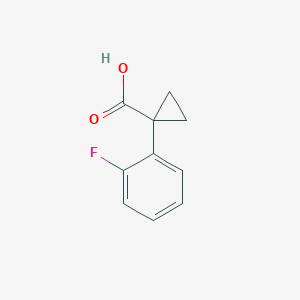

1-(2-fluorophenyl)cyclopropanecarboxylic acid

Description

Propriétés

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQOOJNHXHBCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390232 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306298-00-0 | |

| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-fluorophenyl)cyclopropanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Core Chemical Properties and Identifiers

This compound is a substituted aromatic carboxylic acid featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the strained cyclopropyl group imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 306298-00-0 | [1] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point | 311.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.97 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct regions. The aromatic protons on the fluorophenyl group would appear in the downfield region (approx. 7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The four protons on the cyclopropane ring are diastereotopic and would present as complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm.[3][4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The quaternary and methylene carbons of the cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, spanning from approximately 2500 to 3300 cm⁻¹.[2] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F bond, would also be present.

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.18. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the phenyl and cyclopropane rings.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of this compound

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

-

Reactants :

-

2-(2-fluorophenyl)acetonitrile

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended

-

Solvent (e.g., water or a biphasic system)

-

-

Procedure :

-

To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and phase-transfer catalyst.

-

Heat the mixture to approximately 60 °C with vigorous stirring.

-

Slowly add 1,2-dibromoethane to the reaction mixture.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.

-

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted to a carboxylic acid through acidic or basic hydrolysis.

-

Reactants :

-

1-(2-fluorophenyl)cyclopropanecarbonitrile

-

Concentrated hydrochloric acid (HCl) or a strong base like NaOH

-

-

Procedure (Acid Hydrolysis) :

-

Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

-

Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Biological Activity and Drug Development Relevance

While specific biological data for this compound is not extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and antimicrobial effects.[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a bioactive conformation, potentially increasing binding affinity and potency at a biological target.[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to enhance metabolic stability, improve membrane permeability, and increase binding interactions.[7]

Therefore, this compound serves as a key intermediate for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in various drug development programs.[6]

Visualizations

Logical Data Flow

Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow

Caption: Plausible two-step synthesis route for the target compound.

References

- 1. 1-(2-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID | 306298-00-0 [amp.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]

- 4. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

CAS Number: 306298-00-0

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a consolidated overview of the available scientific and safety information for 1-(2-fluorophenyl)cyclopropanecarboxylic acid. The data presented is based on publicly accessible resources. It is important to note that this compound is primarily available as a research chemical for early-stage discovery, and as such, comprehensive biological and experimental data is limited.

Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a cyclopropane ring and a fluorophenyl group, moieties that are of significant interest in medicinal chemistry. The cyclopropane ring introduces conformational rigidity, while the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₂ | [3] |

| Molecular Weight | 180.18 g/mol | |

| CAS Number | 306298-00-0 | [3] |

| Physical Form | Solid | [4] |

| Boiling Point | 311.4 °C at 760 mmHg | [4] |

| Flash Point | 142.1 °C | [4] |

| InChI Key | MVQOOJNHXHBCGK-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(O)C1(c2ccccc2F)CC1 | |

| Purity | Typically ≥95% - 98% (Varies by supplier) | [4][5] |

Biological and Pharmacological Context

While specific biological activity data for this compound is not available in the public domain, the broader class of cyclopropanecarboxylic acid derivatives has been investigated for various therapeutic applications.

Derivatives of cyclopropane carboxylic acids are recognized as valuable building blocks in drug discovery.[6] They have been explored as:

-

Antidepressants: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown potential antidepressant activity.[7]

-

Enzyme Inhibitors: Cyclopropane-1,2-dicarboxylic acids have been used to investigate the binding modes of small molecules to enzymes like O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis in bacteria.[8]

-

Metabolic Modulators: Cyclopropane carboxylate has been shown to affect hepatic pyruvate metabolism by inhibiting the mitochondrial monocarboxylate transporter.[9] It can also inhibit fatty acid oxidation.[9] The metabolic fate of some drugs can lead to cyclopropane carboxylic acid metabolites, which have been implicated in idiosyncratic hepatic toxicity by interfering with mitochondrial function.[10]

-

Prodrugs: Esters of cyclopropanecarboxylic acid have been investigated as potential prodrugs due to their enhanced hydrolytic stability.[11]

It is important to emphasize that these activities are associated with related compounds and not directly with this compound itself. Further research would be required to determine its specific biological profile.

Experimental Protocols

A general approach to the synthesis of similar chiral small rings bearing fluoroalkyl substituents involves the enantioselective C-H arylation of α-fluoroalkyl cyclopropane- and cyclobutane-carboxylic acids.[1] A potential, though not specific, reaction scheme could involve a palladium-catalyzed reaction.

Logical Workflow for Potential Synthesis

Caption: A generalized workflow for the enantioselective C-H arylation of cyclopropane carboxylic acids.

Signaling Pathways

The current body of scientific literature does not contain information linking this compound to any specific signaling pathways.

Safety Information

Safety data sheets provide the following hazard information.

| Hazard Category | Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Storage Class | Combustible Solids | - | - | 11 |

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[13][14][15]

Conclusion

This compound (CAS 306298-00-0) is a commercially available compound for research purposes. While its specific biological functions have not been detailed in the literature, its structural motifs are of considerable interest in medicinal chemistry. The lack of comprehensive public data underscores the opportunity for further investigation into the synthesis, biological activity, and therapeutic potential of this and related molecules. Researchers are advised to use the information in this guide as a starting point and to conduct their own comprehensive evaluations.

References

- 1. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]

- 3. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | 306298-00-0 [sigmaaldrich.com]

- 5. Hit2Lead | this compound | CAS# 306298-00-0 | MFCD07186439 | BB-4014602 [hit2lead.com]

- 6. ffhdj.com [ffhdj.com]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound DiscoveryCPR 306298-00-0 [sigmaaldrich.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. chemscene.com [chemscene.com]

- 15. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a plausible experimental protocol for its synthesis. Furthermore, it explores the known and potential biological activities of this class of compounds, supported by data on related molecules. Spectroscopic data, essential for its characterization, are also discussed. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, offering foundational knowledge for further investigation and application of this compound.

Physicochemical Properties

This compound is a solid, white to light yellow in appearance at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that while the molecular weight and formula are definitive, some of the other properties are predicted values based on computational models.

| Property | Value | Reference |

| Molecular Weight | 180.18 g/mol | [1] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| CAS Number | 306298-00-0 | [1] |

| Appearance | White to light yellow solid | [1] |

| Predicted Boiling Point | 311.4 ± 35.0 °C | [1] |

| Predicted Density | 1.361 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.97 ± 0.20 | [1] |

Synthesis and Experimental Protocols

Workflow for the Synthesis of this compound

Caption: A two-step synthetic pathway from 2-fluorophenylacetic acid.

Step 1: Esterification of 2-Fluorophenylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorophenylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-fluorophenyl)acetate. Purify further by vacuum distillation if necessary.

Step 2: Cyclopropanation

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride in anhydrous dimethylformamide (DMF).

-

Addition of Ester: Cool the suspension in an ice bath and slowly add the ethyl 2-(2-fluorophenyl)acetate from the previous step.

-

Addition of Dibromoethane: To the resulting solution, add 1,2-dibromoethane dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction with water and then add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester.

-

Workup: After cooling, wash the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Biological Activity and Potential Applications

Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their wide range of therapeutic effects, including enzyme inhibition, and antibacterial and antitumor activities.

Enzyme Inhibition

Compounds structurally related to this compound have shown inhibitory effects on certain enzymes. For instance, trans-2-phenylcyclopropane-1-carboxylic acid has been identified as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, an enzyme involved in the biosynthesis of ethylene in plants.[2] This suggests that this compound could potentially exhibit similar inhibitory activity, making it a candidate for studies in plant biology and agricultural applications.

Anticancer and Antibacterial Potential

The incorporation of a fluorophenyl group into a cyclopropane scaffold is a strategy employed in the design of novel therapeutic agents. For example, derivatives of 1-(2-fluorophenyl)piperazine have been investigated as inhibitors of the BCL2 protein, showing potential as antiproliferative and apoptotic agents in breast cancer cell lines.[3] While not a direct analogue, this highlights the potential of the 2-fluorophenyl moiety in imparting anticancer properties. Furthermore, fluorocyclopropyl quinolones have been synthesized and evaluated for their antibacterial activity.[4]

Proposed Mechanism of Action: Enzyme Inhibition

Caption: Proposed inhibitory action on a target enzyme.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic, cyclopropyl, and carboxylic acid protons.

-

Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Cyclopropyl Protons: Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

-

Carboxylic Acid Proton: A broad singlet far downfield, usually above δ 10 ppm, which is exchangeable with D₂O.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

-

Carbonyl Carbon: A signal in the range of δ 170-185 ppm.

-

Aromatic Carbons: Multiple signals between δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF).

-

Cyclopropyl Carbons: Signals in the upfield region, typically between δ 10-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absorptions of the carboxylic acid and the fluorophenyl groups.

-

O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹.[5]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.[5]

-

C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

This technical guide serves as a foundational document for researchers interested in this compound. Further experimental validation of the predicted properties and biological activities is encouraged to fully elucidate the potential of this compound.

References

- 1. 1-(2-FLUORO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID | 306298-00-0 [amp.chemicalbook.com]

- 2. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and outlines a robust two-step synthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and relevant data to facilitate its synthesis and application in the laboratory.

Chemical Structure and Properties

This compound is a derivative of cyclopropanecarboxylic acid featuring a 2-fluorophenyl substituent at the 1-position of the cyclopropane ring. The presence of the fluorine atom and the strained cyclopropane ring imparts unique conformational rigidity and electronic properties, making it an attractive scaffold in the design of novel therapeutic agents.

Chemical Structure:

Physicochemical Properties:

| Property | Value |

| CAS Number | 306298-00-0 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid |

| Appearance | Solid |

Synthesis of this compound

A reliable and commonly employed synthetic route to this compound involves a two-step process. The first step is the cyclopropanation of 2-fluorophenylacetonitrile with 1,2-dibromoethane to yield 1-(2-fluorophenyl)cyclopropanecarbonitrile. The subsequent step involves the hydrolysis of the nitrile intermediate to the desired carboxylic acid.

Synthesis Pathway Visualization:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile

This procedure is adapted from established methods for the α-alkylation of phenylacetonitrile derivatives.[1]

-

Materials:

-

2-Fluorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water

-

Organic solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

To a stirred solution of 2-fluorophenylacetonitrile and a catalytic amount of a phase transfer catalyst in an organic solvent, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(2-fluorophenyl)cyclopropanecarbonitrile, which can be purified by vacuum distillation or chromatography.

-

Step 2: Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile to this compound

The hydrolysis of the nitrile can be performed under acidic or basic conditions. The acidic hydrolysis is presented here.[1]

-

Materials:

-

1-(2-Fluorophenyl)cyclopropanecarbonitrile

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

A mixture of 1-(2-fluorophenyl)cyclopropanecarbonitrile and an excess of aqueous acid (e.g., 6M HCl) is heated at reflux for several hours.

-

The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Quantitative Data (Expected)

| Parameter | Step 1: Cyclopropanation | Step 2: Hydrolysis |

| Reaction Time | 4-8 hours | 6-12 hours |

| Temperature | 40-50 °C | Reflux (approx. 100-110 °C) |

| Yield | 70-85% | 80-95% |

Note: These are typical values and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data (Predicted)

¹H NMR:

-

Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm.

-

Cyclopropane Protons: Diastereotopic protons on the cyclopropane ring are expected to appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, significantly downfield, typically between 10-13 ppm, which is exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 175-185 ppm.

-

Aromatic Carbons: Multiple signals between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

-

Cyclopropane Carbons: Signals in the upfield region, typically between 10-30 ppm. The quaternary carbon attached to the phenyl ring will be further downfield than the CH₂ carbons.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 180.06).

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 amu) and potentially fragmentation of the cyclopropane ring.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretch: A strong absorption in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Applications in Drug Development

The cyclopropane motif is of significant interest in medicinal chemistry due to its ability to introduce conformational constraint and improve metabolic stability. Phenylcyclopropanecarboxylic acid derivatives have been explored as intermediates in the synthesis of various biologically active molecules.

Potential Logical Workflow for Application:

Caption: Potential derivatization of this compound for drug discovery.

While direct biological activity data for this compound is limited, its structural motifs are present in compounds with therapeutic potential. For instance, derivatives of N-phenylcyclopropanecarboxamides have been investigated as potential inhibitors of c-Met kinase, a target in cancer therapy.[2] The 2-fluorophenyl group can engage in specific interactions with protein targets and modulate the pharmacokinetic properties of a molecule. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

Conclusion

This compound is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. The two-step synthesis from commercially available starting materials is efficient and scalable. The unique structural and electronic properties conferred by the 2-fluorophenyl and cyclopropyl groups make it an important component for the design of novel therapeutic agents. This guide provides the essential information for its synthesis and suggests potential avenues for its application in the development of new pharmaceuticals.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)cyclopropanecarboxylic acid, a synthetically derived molecule, has gained significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of complex therapeutic agents. While the specific historical details of its initial discovery remain nuanced, its prominence is intrinsically linked to the development of targeted cancer therapies, most notably as a key structural component of the multi-targeted tyrosine kinase inhibitor, Cabozantinib. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic pathway, and its significant role in medicinal chemistry.

Introduction

The strategic incorporation of fluorinated motifs and strained ring systems, such as the cyclopropane moiety, is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound (Figure 1) embodies both of these features, making it a valuable building block for the synthesis of advanced pharmaceutical compounds. Its utility is most prominently demonstrated in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases implicated in tumor progression and metastasis. While a seminal "discovery" paper for this specific molecule is not readily identifiable in the public domain, its importance is underscored by its frequent appearance in the patent literature concerning the synthesis of Cabozantinib and other novel therapeutic agents.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and computed properties of this compound is presented in Table 1. While experimental spectroscopic data from peer-reviewed literature is not widely available, data for the parent compound, cyclopropanecarboxylic acid, is provided for reference in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 306298-00-0 | Commercial Suppliers |

| Molecular Formula | C₁₀H₉FO₂ | Commercial Suppliers |

| Molecular Weight | 180.18 g/mol | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

| Boiling Point | 311.4±35.0 °C (Predicted) | Chemical Databases |

| Density | 1.361±0.06 g/cm³ (Predicted) | Chemical Databases |

| pKa | 3.97±0.20 (Predicted) | Chemical Databases |

Table 2: Spectroscopic Data for Cyclopropanecarboxylic Acid (for reference)

| Data Type | Key Features | Source |

| ¹H NMR | Signals corresponding to the cyclopropyl protons and the acidic proton of the carboxylic acid. | NIST Chemistry WebBook |

| ¹³C NMR | Resonances for the cyclopropyl carbons and the carbonyl carbon. | NIST Chemistry WebBook |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. | NIST Chemistry WebBook |

| IR Spectrum | Strong C=O stretching vibration of the carboxylic acid and C-H stretching of the cyclopropane ring. | NIST Chemistry WebBook |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published in peer-reviewed journals, a general and plausible synthetic route can be inferred from established methods for the preparation of 1-aryl-cyclopropanecarboxylic acids. A common approach involves the cyclopropanation of a corresponding styrene derivative. A representative, generalized protocol is outlined below.

General Synthetic Approach for 1-Aryl-Cyclopropanecarboxylic Acids

A widely utilized method for the synthesis of cyclopropanecarboxylic acids is the reaction of a suitably substituted alkene with a carbene or carbenoid species. For 1-aryl-cyclopropanecarboxylic acids, this often involves the cyclopropanation of a substituted styrene.

The logical workflow for such a synthesis is depicted in the following diagram:

Caption: A generalized workflow for the synthesis of 1-aryl-cyclopropanecarboxylic acids.

Plausible Experimental Protocol for this compound

The following protocol is a representative example based on known chemical transformations for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Fluoro-2-vinylbenzene

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.

-

Stir the resulting ylide solution at room temperature for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-fluorobenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2-vinylbenzene.

Step 2: Synthesis of Ethyl 1-(2-Fluorophenyl)cyclopropanecarboxylate

-

To a solution of 1-fluoro-2-vinylbenzene in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of a rhodium(II) or copper(II) catalyst (e.g., rhodium(II) octanoate dimer or copper(II) acetylacetonate).

-

Heat the solution to reflux.

-

Add a solution of ethyl diazoacetate in the same solvent dropwise to the refluxing mixture over several hours.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the diazo compound.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 1-(2-fluorophenyl)cyclopropanecarboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with a mineral acid (e.g., hydrochloric acid).

-

Extract the acidic solution with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

The following diagram illustrates the key steps in this plausible synthesis:

Spectroscopic Analysis of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

1-(2-fluorophenyl)cyclopropanecarboxylic acid comprises a cyclopropane ring and a carboxylic acid group, with a 2-fluorophenyl substituent attached to the quaternary carbon of the cyclopropyl moiety. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The general workflow for the spectroscopic analysis of such a compound is illustrated in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclopropyl, and carboxylic acid protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12 | Broad Singlet | 1H | -COOH |

| 7.1 - 7.5 | Multiplet | 4H | Aromatic protons |

| 1.2 - 1.8 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) |

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

-

Aromatic Protons: The four protons on the 2-fluorophenyl group will appear in the aromatic region (7.0-8.0 ppm). Due to the fluorine substituent and their proximity to the cyclopropyl ring, they will likely exhibit complex splitting patterns (multiplets).

-

Cyclopropyl Protons: The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~160 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon attached to fluorine (C-F) |

| 120 - 140 | Aromatic carbons |

| ~30-40 | Quaternary cyclopropyl carbon |

| ~15-25 | Methylene cyclopropyl carbons (-CH₂) |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically around 175-185 ppm.

-

Aromatic Carbons: The carbons of the fluorophenyl ring will appear in the 115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring are characteristically found at higher field compared to other aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1480 | Medium to Weak | C=C stretches of the aromatic ring |

| ~1200-1300 | Medium | C-O stretch of carboxylic acid |

| ~1250 | Strong | C-F stretch |

| ~1000-1050 | Medium | Cyclopropane ring vibrations |

| 750-800 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

-

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

C-F Stretch: A strong absorption band is expected for the carbon-fluorine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺, Molecular ion |

| 162 | [M - H₂O]⁺ |

| 135 | [M - COOH]⁺ |

| 109 | [C₆H₄F]⁺ |

| 95 | [C₆H₄F - CH₂]⁺ |

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 180, corresponding to the molecular weight of the compound (C₁₀H₉FO₂).

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical, water, and the carboxyl group. The fluorophenyl cation is also an expected stable fragment.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds. Electrospray Ionization (ESI) can be used for less volatile or more polar compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and identify fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and general principles of spectroscopy. Actual experimental data may vary depending on the specific experimental conditions. This guide is intended for informational purposes for researchers and scientists in the field of drug development and chemical analysis.

A Comprehensive Technical Guide to the Solubility of 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid. Given the absence of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's chemical structure and general principles of organic chemistry. Furthermore, it offers comprehensive experimental protocols for researchers to determine precise solubility values in various solvents.

Introduction to this compound

This compound is a synthetic organic compound with a molecular structure that includes a cyclopropane ring, a carboxylic acid functional group, and a fluorophenyl substituent. Its chemical properties, particularly its solubility, are of significant interest in various research and development applications, including pharmaceutical synthesis and materials science. The interplay between the polar carboxylic acid group and the relatively nonpolar fluorophenyl and cyclopropyl moieties dictates its solubility behavior in different solvent systems.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent. The carboxylic acid group is capable of hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic ring and cyclopropyl group, however, contribute to its nonpolar character, which may lead to solubility in less polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. However, the nonpolar fluorophenyl and cyclopropyl groups may limit very high solubility, especially in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the rest of the molecule. DMSO is known to be a powerful solvent for a wide array of organic compounds[1]. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid, is likely too high for significant solubility in nonpolar solvents. |

| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | High | Carboxylic acids react with bases to form water-soluble salts. This is a common test for identifying carboxylic acids[2][3]. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The compound is acidic and will not react with an acidic solution to form a more soluble species. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a solid compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks

Protocol for Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C = Concentration of the diluted sample determined from the calibration curve

-

DF = Dilution factor

-

V = Initial volume of the solvent

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a solid compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

pH: In aqueous solutions, the solubility of this carboxylic acid will be highly dependent on the pH. In basic solutions (pH > pKa), the compound will deprotonate to form the more soluble carboxylate anion.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the compound through various intermolecular interactions.

Logical Pathway for Solvent Selection in a Research Context

The choice of solvent is critical in many experimental and industrial processes. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the desired application.

Caption: A diagram showing the logical steps for selecting a suitable solvent for different applications.

Conclusion

References

physical and chemical characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-fluorophenyl)cyclopropanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, and includes a representative synthetic protocol.

Chemical Identity and Structure

This compound is a derivative of cyclopropanecarboxylic acid featuring a 2-fluorophenyl substituent at the 1-position. This structure combines the rigid, three-membered cyclopropane ring with an aromatic system containing an electronegative fluorine atom, bestowing unique conformational and electronic properties relevant for its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 306298-00-0[1] |

| Molecular Formula | C₁₀H₉FO₂[1] |

| Molecular Weight | 180.18 g/mol [1] |

| IUPAC Name | 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid[1] |

| SMILES String | O=C(O)C1(C2=CC=CC=C2F)CC1 |

| InChI | 1S/C10H9FO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) |

| InChIKey | MVQOOJNHXHBCGK-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The data presented below are based on predicted values from chemical databases.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow solid[1] | ChemicalBook[1] |

| Boiling Point | 311.4 ± 35.0 °C (Predicted)[1] | ChemicalBook[1] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted)[1] | ChemicalBook[1] |

| pKa | 3.97 ± 0.20 (Predicted)[1] | ChemicalBook[1] |

| Storage | Sealed in dry, Room Temperature[1] | ChemicalBook[1] |

Spectroscopic Characteristics

-

¹H NMR: The spectrum would be expected to show complex multiplets for the aromatic protons (around 7.0-7.5 ppm). The diastereotopic cyclopropyl methylene protons (-CH₂-) would likely appear as distinct multiplets in the upfield region (typically 1.0-2.0 ppm). The carboxylic acid proton (-COOH) would be a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-180 ppm range.[2] Aromatic carbons would appear between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant. The quaternary cyclopropyl carbon and the methylene carbons would be found in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹.[2] A strong carbonyl (C=O) stretching absorption would be present around 1700-1725 cm⁻¹.[2] C-F stretching and aromatic C=C stretching bands would also be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 180.18. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[2]

Experimental Protocols

Synthesis of this compound

A generally applicable method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of an arylacetonitrile with a 1,2-dihaloethane, followed by hydrolysis of the resulting nitrile.[3]

Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile

-

To a stirred solution of 2-fluorophenylacetonitrile and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a concentrated aqueous solution of sodium hydroxide.

-

Add 1,2-dibromoethane dropwise to the reaction mixture while maintaining the temperature.

-

Stir the reaction vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). Note that electron-withdrawing groups, such as the fluorine in this compound, may lead to lower yields compared to analogs with electron-donating groups.[3]

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1-(2-fluorophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

-

Heat the 1-(2-fluorophenyl)cyclopropanecarbonitrile obtained in Step 1 with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., water, ethanol).

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, carefully acidify the mixture with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Visualizations

The following diagrams illustrate the key relationships of the compound's properties and a generalized workflow for its synthesis.

Caption: Key properties of this compound.

Caption: Workflow for the synthesis of the target compound.

Safety and Handling

Based on available GHS information, this compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed[1]

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

The Ascendant Role of Fluorinated Cyclopropane Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of Fluorinated Cyclopropane Derivatives.

The strategic incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry. This guide delves into the core biological activities of fluorinated cyclopropane derivatives, offering a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental frameworks used to evaluate their efficacy. The unique conformational constraints and electronic properties imparted by the fluorinated cyclopropane motif have led to the development of potent and selective modulators of various biological targets, spanning receptors, enzymes, and viral proteins.

Fluorinated Cyclopropane Derivatives as Serotonin 2C (5-HT2C) Receptor Agonists

A promising application of fluorinated cyclopropane derivatives lies in the development of selective agonists for the 5-HT2C receptor, a key target for the treatment of obesity and central nervous system disorders.[1] The introduction of fluorine into the cyclopropane ring of 2-phenylcyclopropylmethylamines has been shown to enhance potency and selectivity, while potentially improving metabolic stability and brain penetration.[1]

Quantitative Bioactivity Data

The functional activity of these compounds is typically assessed by measuring their ability to stimulate intracellular calcium flux upon binding to the 5-HT2C receptor expressed in HEK-293 cells.[2] The table below summarizes the in vitro potency and efficacy of several fluorinated cyclopropane derivatives.

| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2B Agonism | Reference |

| (+)-1 (non-fluorinated parent) | 5.2 | 108 | Yes | [2] |

| (+)-21a | 4.7 | 98 | Yes | [2] |

| (+)-21b | 4.7 | 100 | No detectable agonism | [2] |

| (+)-21c | 2.9 | 102 | Yes | [2] |

| (+)-21d | 3.5 | 101 | Yes | [2] |

Notably, compound (+)-21b demonstrates high potency at the 5-HT2C receptor without detectable agonism at the 5-HT2B receptor, a critical feature for avoiding potential cardiac valvulopathy associated with 5-HT2B activation.[1]

Experimental Protocol: Calcium Flux Assay

The functional activity of 5-HT2C receptor agonists is determined by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator in a cell-based assay.

Objective: To quantify the potency (EC50) and efficacy (Emax) of test compounds at the human 5-HT2C receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2C receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or similar).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds and a reference agonist (e.g., serotonin).

-

A fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection.

Procedure:

-

Cell Culture: Plate the HEK-293 cells expressing the 5-HT2C receptor into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye solution prepared in assay buffer. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Measurement of Calcium Flux:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a baseline fluorescence reading for a few seconds.

-

Use the instrument's automated injectors to add the test compounds or reference agonist to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in [Ca2+]i.

-

Determine the peak fluorescence response for each compound concentration.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Signaling Pathway

Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, the event measured in the calcium flux assay.

Antiviral Activity of Fluorinated Cyclopropane Derivatives

Fluorinated cyclopropane nucleoside analogues have been investigated for their potential as antiviral agents, particularly against herpesviruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Antiviral Efficacy

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect host cells from the destructive effects of a virus.

Objective: To determine the concentration of a test compound that inhibits the virus-induced cytopathic effect by 50% (IC50).

Materials:

-

A susceptible host cell line (e.g., human foreskin fibroblasts for HCMV).

-

The virus of interest (e.g., HCMV, VZV).

-

Cell culture medium and maintenance medium.

-

Test compounds and a reference antiviral drug (e.g., ganciclovir).

-

96-well cell culture plates.

-

A method for quantifying cell viability (e.g., neutral red uptake, crystal violet staining, or a colorimetric assay for metabolic activity like MTS).

Procedure:

-

Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Addition: Prepare serial dilutions of the test compounds in maintenance medium. Remove the growth medium from the cells and add the compound dilutions.

-

Virus Inoculation: Add a standardized amount of virus to each well (except for the cell control wells). The amount of virus should be sufficient to cause a complete cytopathic effect in the virus control wells within a specific timeframe (e.g., 5-7 days).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for the duration of the assay.

-

Assessment of CPE:

-

At the end of the incubation period, visually inspect the cell monolayers under a microscope to assess the degree of CPE.

-

Quantify the cell viability using a chosen method. For example, with crystal violet, the dye stains the remaining adherent cells, and the amount of dye retained can be measured spectrophotometrically after solubilization.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and use regression analysis to determine the IC50 value.

-

Mechanism of Action

The antiviral activity of cyclopropavir and its analogues is believed to be similar to that of ganciclovir.[4] The compound is first phosphorylated by a virus-encoded kinase (e.g., UL97 for HCMV) to its monophosphate form.[5][6] Cellular kinases then further phosphorylate it to the active triphosphate derivative. This triphosphate form acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to chain termination and the cessation of viral replication.[6]

Fluorinated Cyclopropane Derivatives as Coronavirus 3C-like Protease (3CLpro) Inhibitors

The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Dipeptidyl inhibitors incorporating a fluorinated cyclopropane moiety have been shown to be highly potent against the 3CL proteases of multiple coronaviruses.

Quantitative Bioactivity Data

The inhibitory activity of these compounds is evaluated using biochemical assays, such as a Förster Resonance Energy Transfer (FRET) assay, and in cell-based viral replication assays. The replacement of a methylene group with a gem-difluoro group on the cyclopropane ring has been shown to increase potency.[7]

| Compound | SARS-CoV-2 3CLpro IC50 (µM) | SARS-CoV-1 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | SARS-CoV-2 Replicon EC50 (µM) | Reference |

| 1c | 0.46 ± 0.04 | 2.56 ± 0.15 | 0.41 ± 0.03 | 0.25 ± 0.02 | [8] |

| 2c (gem-difluoro) | 0.25 ± 0.02 | 1.25 ± 0.09 | 0.19 ± 0.01 | 0.11 ± 0.01 | [8] |

| 5c | 0.19 ± 0.01 | 0.96 ± 0.07 | 0.08 ± 0.01 | 0.012 ± 0.001 | [8] |

| 11c | 0.14 ± 0.01 | 0.35 ± 0.03 | 0.12 ± 0.01 | 0.011 ± 0.001 | [8] |

| 5d (bisulfite adduct of 5c) | 0.21 ± 0.02 | 0.79 ± 0.06 | 0.07 ± 0.01 | 0.013 ± 0.001 | [8] |

| 11d (bisulfite adduct of 11c) | 0.15 ± 0.01 | 0.24 ± 0.02 | 0.07 ± 0.01 | 0.012 ± 0.001 | [8] |

Compounds 5c and 11c , along with their bisulfite adducts, demonstrate particularly high potency in both enzymatic and cell-based assays, highlighting their potential as broad-spectrum coronavirus inhibitors.[7][8]

Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay

This biochemical assay measures the cleavage of a fluorescently labeled peptide substrate by the 3CL protease.

Objective: To determine the concentration of a test compound that inhibits the activity of the SARS-CoV-2 3CLpro by 50% (IC50).

Materials:

-

Purified, recombinant SARS-CoV-2 3CLpro.

-

A FRET peptide substrate containing a fluorophore and a quencher (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds and a reference inhibitor.

-

384-well, low-volume, black microplates.

-

A fluorescence microplate reader.

Procedure:

-

Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds or DMSO (control) to the wells of the microplate.

-

Enzyme Addition: Add a solution of the 3CLpro in assay buffer to each well and incubate for a period (e.g., 15-60 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the FRET substrate solution to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

-

Data Analysis:

-

Calculate the reaction rates from the kinetic data or use the endpoint fluorescence values.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow

The development of these inhibitors follows a structure-guided design approach, where the cyclopropane moiety is utilized to create conformationally constrained molecules that can effectively bind to the active site of the 3CL protease.

References

- 1. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oral Activity of a Methylenecyclopropane Analog, Cyclopropavir, in Animal Models for Cytomegalovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Potency and Stereoselectivity of Cyclopropavir Triphosphate Action on Human Cytomegalovirus DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: A Technical Guide to the Therapeutic Applications of Cyclopropanecarboxylic Acid Compounds

Executive Summary: The cyclopropyl group, a small, strained three-membered ring, has emerged as a uniquely valuable scaffold in modern medicinal chemistry. Its rigid conformation, unique electronic properties, and ability to enhance metabolic stability have led to its incorporation into a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the therapeutic applications of compounds featuring the cyclopropanecarboxylic acid (CPCA) core. It details their roles as antiviral prodrugs, antidepressants, anti-inflammatory agents, and antibacterial adjuvants, supported by quantitative bioactivity data, detailed experimental protocols, and mechanistic pathway visualizations for researchers, scientists, and drug development professionals.

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring is the smallest possible carbocycle and possesses unique structural and electronic features. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in corresponding alkanes. In drug design, incorporating a cyclopropyl group can address multiple challenges encountered during lead optimization. These benefits include enhancing metabolic stability by blocking sites of oxidation, increasing potency through favorable binding interactions, and improving pharmacokinetic properties such as brain permeability and plasma clearance. Cyclopropanecarboxylic acid, as a key building block, provides a versatile handle for synthesizing these complex and biologically active molecules.[1][2]

Therapeutic Applications

Cyclopropanecarboxylic acid and its derivatives have demonstrated significant potential across several therapeutic areas.

Antiviral Prodrugs with Enhanced Stability

A key application of the CPCA moiety is in the design of ester prodrugs to improve the oral bioavailability of parent drugs. Esters of cyclopropanecarboxylic acid exhibit a substantial increase in stability under both acidic and basic conditions compared to other alkyl esters.[3] This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropyl group into the ester's carbonyl π-system.[3]

A notable example is a cyclopropane analogue of valacyclovir, the L-valine ester prodrug of acyclovir.[4] While valacyclovir itself significantly increases acyclovir's bioavailability, its cyclopropane counterpart shows even greater hydrolytic stability. This increased resilience can lead to better absorption of the intact prodrug, potentially improving therapeutic efficacy.[3]

Antidepressants: Serotonin-Norepinephrine Reuptake Inhibitors